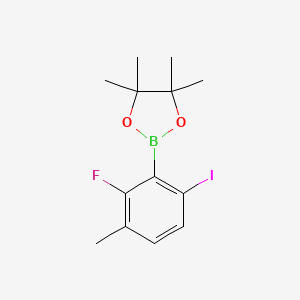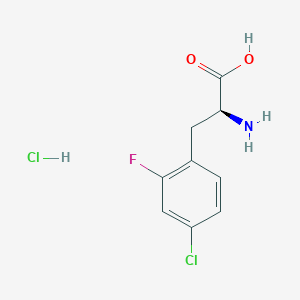![molecular formula C41H42N3O4P B14028618 2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide is a complex organic compound that features a phosphine ligand and a cinchona alkaloid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the phosphine ligand, bis(4-methoxyphenyl)phosphine, which can be synthesized via a reaction between 4-methoxyphenylmagnesium bromide and phosphorus trichloride. The resulting phosphine is then coupled with a cinchona alkaloid derivative, such as 6’-methoxycinchonan-9-yl, through a series of condensation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the phosphine synthesis and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can act as a ligand in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used in coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Coupling Reactions: Various biaryl compounds depending on the coupling partners used.
Scientific Research Applications
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce chiral molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphine ligand can coordinate to metal centers, facilitating various catalytic reactions. The cinchona alkaloid moiety provides chirality, enabling the compound to induce asymmetry in the products of these reactions. The molecular targets include metal catalysts, and the pathways involved are those typical of catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methoxyphenyl)phosphine
- 2,6-Bis(4-methoxyphenyl)anthracene
- N,N-Bis(4-methoxyphenyl)naphthalen-2-amine
Uniqueness
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide is unique due to its combination of a phosphine ligand and a cinchona alkaloid derivative. This dual functionality allows it to participate in a wide range of catalytic reactions while also providing chirality, making it particularly valuable in asymmetric synthesis.
Properties
Molecular Formula |
C41H42N3O4P |
|---|---|
Molecular Weight |
671.8 g/mol |
IUPAC Name |
2-bis(4-methoxyphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C41H42N3O4P/c1-5-27-26-44-23-21-28(27)24-38(44)40(34-20-22-42-37-19-14-31(48-4)25-36(34)37)43-41(45)35-8-6-7-9-39(35)49(32-15-10-29(46-2)11-16-32)33-17-12-30(47-3)13-18-33/h5-20,22,25,27-28,38,40H,1,21,23-24,26H2,2-4H3,(H,43,45)/t27-,28-,38-,40-/m0/s1 |
InChI Key |
OGVMPEPMFVVHEC-XBVXNEHCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=CC=C3C(=O)N[C@H]([C@@H]4C[C@@H]5CCN4C[C@@H]5C=C)C6=C7C=C(C=CC7=NC=C6)OC |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=CC=C3C(=O)NC(C4CC5CCN4CC5C=C)C6=C7C=C(C=CC7=NC=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14028539.png)


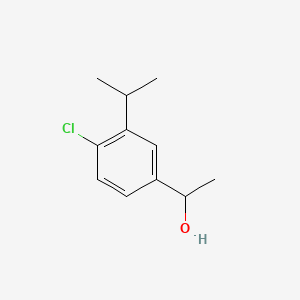
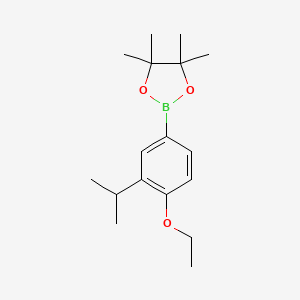

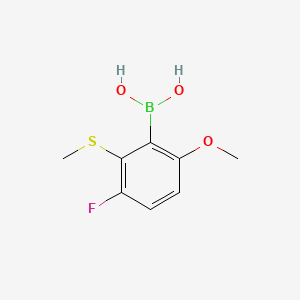
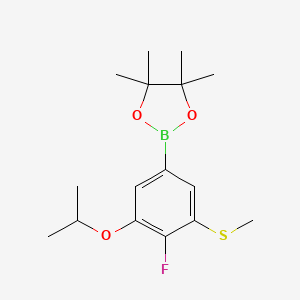
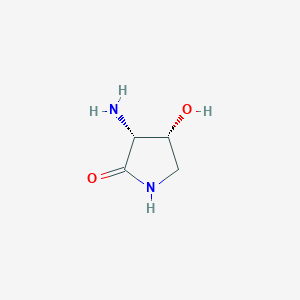

![7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14028598.png)
